
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid is a complex organic compound that features a unique combination of pyrrole, pyrimidine, and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions
Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thiophene Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated pyrrole.
Pyrimidine Attachment: The pyrimidine ring can be attached using a nucleophilic substitution reaction, where an aminopyrimidine derivative reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrrole rings.
作用機序
The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring could mimic nucleotides, potentially interfering with DNA or RNA processes. The thiophene and pyrrole rings could interact with proteins or other biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
5-(2-Aminopyrimidin-4-yl)-2-(thiophen-2-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl group on the thiophene ring.
5-(2-Aminopyrimidin-4-yl)-2-(furan-2-yl)-1H-pyrrole-3-carboxylic acid: Contains a furan ring instead of a thiophene ring.
5-(2-Aminopyrimidin-4-yl)-2-(phenyl)-1H-pyrrole-3-carboxylic acid: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the methyl group on the thiophene ring in 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid may enhance its electronic properties and influence its reactivity compared to similar compounds. This structural feature could make it more suitable for specific applications in materials science or medicinal chemistry.
特性
CAS番号 |
951784-27-3 |
|---|---|
分子式 |
C14H12N4O2S |
分子量 |
300.34 g/mol |
IUPAC名 |
5-(2-aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N4O2S/c1-7-2-3-11(21-7)12-8(13(19)20)6-10(17-12)9-4-5-16-14(15)18-9/h2-6,17H,1H3,(H,19,20)(H2,15,16,18) |
InChIキー |
YYRKFGWMDRVZEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



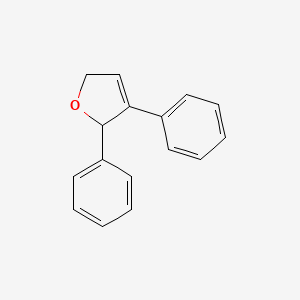
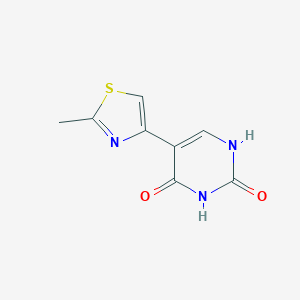
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)

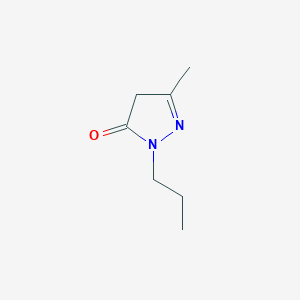
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)
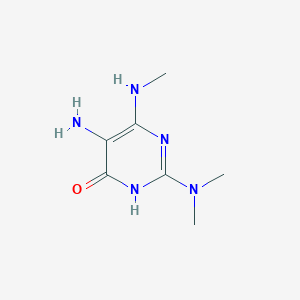
![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)
![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
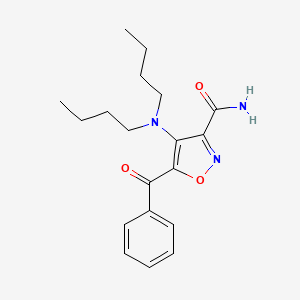
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)

